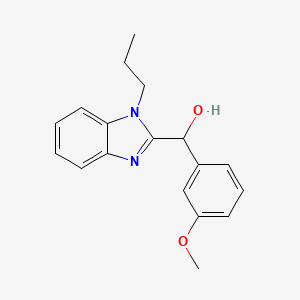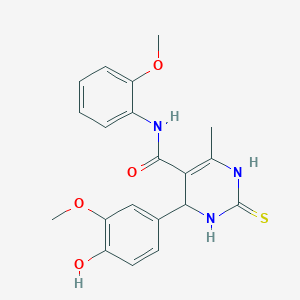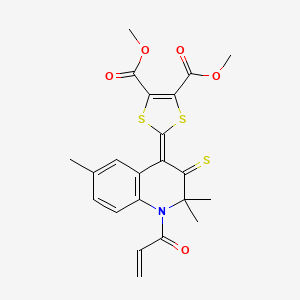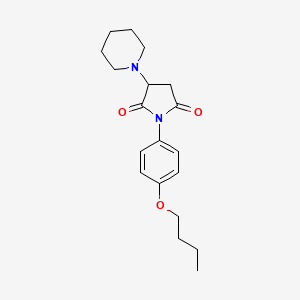![molecular formula C20H25N3O2 B4937040 N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4937040.png)
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide, also known as DIBAL-H, is a reducing agent commonly used in organic synthesis. It is a highly reactive and selective reducing agent that is commonly used in the reduction of esters, amides, and nitriles. DIBAL-H has been extensively studied for its use in organic synthesis, and its mechanism of action and biochemical and physiological effects have been well-documented.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide involves the transfer of a hydride ion (H-) to the carbonyl group of the substrate. This results in the formation of an aldehyde or alcohol, depending on the reaction conditions. The reaction is highly selective and can be used to selectively reduce one functional group in the presence of others.
Biochemical and Physiological Effects:
While N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is primarily used in organic synthesis, it has also been studied for its biochemical and physiological effects. Studies have shown that N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide can induce apoptosis in cancer cells, and may have potential as an anticancer agent. Additionally, N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide has been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is its high selectivity and reactivity. It is highly effective in reducing esters, amides, and nitriles, and can be used to selectively reduce one functional group in the presence of others. However, N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is also highly reactive and must be handled with care. It can react violently with water and other protic solvents, and must be stored and handled in a dry, oxygen-free environment.
Direcciones Futuras
There are a number of potential future directions for research on N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide. One area of interest is the development of new synthetic methods that use N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide as a reducing agent. Additionally, there is potential for the use of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide in the synthesis of new pharmaceuticals and agrochemicals. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide, and its potential as a therapeutic agent for a variety of diseases.
Métodos De Síntesis
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is typically synthesized by reacting diisobutylaluminum hydride (DIBAL) with N,N-dimethylformamide (DMF) in the presence of a catalyst. The resulting product is a yellow-orange liquid that is highly reactive and must be handled with care.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is commonly used in the reduction of esters, amides, and nitriles, and has been shown to be highly effective in these applications. N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and natural products.
Propiedades
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14(2)16-7-5-15(6-8-16)13-21-19(24)20(25)22-17-9-11-18(12-10-17)23(3)4/h5-12,14H,13H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIUFXPKQVQRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4936964.png)



![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)
![N-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B4937003.png)


![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol}](/img/structure/B4937018.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4937021.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
![2-[ethyl(propyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4937032.png)
